Substrate-Mimetic Warhead Potency: >1,000-Fold Superiority Over the D-Isomer Z-D-DON-Val-Pro-Leu-OMe
Z-DON-Val-Pro-Leu-OMe (Z006) exhibits an IC50 of approximately 0.02 µM (20 nM) against human TG2, whereas its diastereomer Z-D-DON-Val-Pro-Leu-OMe (Z011) yields an IC50 of approximately 20,000 nM under identical assay conditions [1]. This 1,000-fold potency differential originates from stereochemical constraints on warhead presentation to the catalytic cysteine and renders the D-isomer functionally inert for most cellular applications, establishing the L-configuration as a non-negotiable selection criterion [2].
| Evidence Dimension | IC50 for human transglutaminase 2 (TG2) inhibition |
|---|---|
| Target Compound Data | ~0.02 µM (20 nM) |
| Comparator Or Baseline | Z-D-DON-Val-Pro-Leu-OMe (Z011): ~20,000 nM |
| Quantified Difference | ~1,000-fold lower potency (Z011 vs. Z006) |
| Conditions | Fluorescent transamidation assay (dansylcadaverine incorporation into N,N-dimethyl casein), recombinant human TG2 |
Why This Matters
Procurement of the wrong stereoisomer wastes resources: the D-isomer cannot replicate the biochemical inhibition profile of Z-DON, rendering comparative studies invalid.
- [1] Z-D-DON-Val-Pro-Leu-OMe (Z011) product comparison page. Zedira GmbH. States compound is 1,000-fold less potent than parent molecule Z-DON-VPL-OMe (Z006); IC50 ~20,000 nM vs. ~20 nM. View Source
- [2] Z-DON-Val-Pro-Leu-OMe (Z006) product page. Zedira GmbH. IC50 ~0.02 μM; cell permeable at 40 μM. View Source
